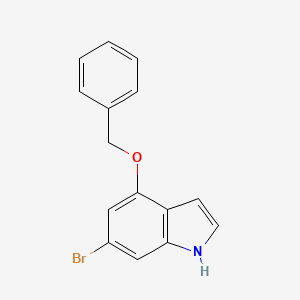

4-(Benzyloxy)-6-bromo-1H-indole

Description

Historical Context and Discovery of the Indole (B1671886) Nucleus

The journey into the world of indole chemistry began in the mid-19th century, intertwined with the study of the dye indigo (B80030). wikipedia.org In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. ijsdr.orgwikipedia.org Just a few years later, in 1869, he proposed the correct structure for this novel compound. ijsdr.orgwikipedia.org The name "indole" itself is a portmanteau derived from "indigo" and "oleum" (Latin for oil), as it was initially isolated through the treatment of indigo dye with oleum. ijsdr.orgbiocrates.com Early research focused on its presence in biological systems, particularly in the decomposition of proteins. creative-proteomics.com However, it was the discovery in the 1930s that the indole framework is a core component of many vital alkaloids, such as tryptophan and auxins, that truly intensified scientific interest in this fascinating molecule, an interest that continues to this day. wikipedia.org The first indole alkaloid to be isolated was strychnine (B123637) in 1818, long before the structure of indole itself was understood. wikipedia.org

The Indole Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of new therapeutic agents. nih.govingentaconnect.com The indole nucleus is a prime example of such a scaffold. nih.govingentaconnect.comnih.gov Its ability to mimic the structure of proteins and bind reversibly to enzymes provides extensive opportunities for the discovery of novel drugs with diverse mechanisms of action. ijpsr.info

Broad Spectrum of Pharmacological Activities of Indole Derivatives

Indole derivatives exhibit an impressively broad range of pharmacological activities, making them a focal point of drug discovery efforts. ijsdr.orgnrfhh.comnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. nrfhh.com The structural versatility of the indole ring allows for modifications that can fine-tune its interaction with various molecular targets within biological systems. nrfhh.com This has led to the development of numerous indole-based drugs for a wide array of diseases. nih.govresearchgate.net

Table 1: Examples of Pharmacological Activities of Indole Derivatives

| Pharmacological Activity | Examples of Indole-Based Drugs or Compounds |

| Anticancer | Vincristine, Indomethacin (B1671933) nih.govresearchgate.net |

| Antihypertensive | Reserpine (B192253) researchgate.net |

| Antidepressant | Amedalin (B1665959) researchgate.net |

| Antimigraine | Frovatriptan, Ergotamine nih.goveurekaselect.com |

| Antiemetic | Ondansetron, Tropisetron ingentaconnect.comeurekaselect.com |

| Anti-inflammatory | Indomethacin nih.gov |

| Antiviral | Indole derivatives targeting various viral proteins mdpi.com |

| Antifungal | Various synthetic indole derivatives nih.gov |

| Antidiabetic | Compounds targeting metabolic pathways ijsdr.org |

| Neuroprotective | Compounds targeting pathways in neurodegenerative diseases nrfhh.com |

Role of Indole Derivatives in Natural Products and Synthetic Compounds

The indole scaffold is a ubiquitous feature in a vast number of natural products, particularly alkaloids isolated from plants, animals, and marine organisms. ijsdr.orgmdpi.comnih.gov There are over 4,100 known indole alkaloids, many of which possess significant biological activity. nih.gov Prominent examples include the antiarrhythmic agent ajmaline, the anticholinergic poisoning treatment physostigmine, and the antitumor agent vincristine. nih.gov The essential amino acid tryptophan, a building block of proteins and a precursor to the neurotransmitter serotonin (B10506), also contains an indole ring. creative-proteomics.comnih.gov

The inherent bioactivity of natural indole-containing compounds has inspired the synthesis of a multitude of derivatives. nih.gov Medicinal chemists have extensively explored the modification of the indole core to create novel compounds with enhanced potency and selectivity for various therapeutic targets. nih.gov This has led to the development of a wide range of synthetic drugs with an indole nucleus, such as the anti-inflammatory drug indomethacin and the phosphodiesterase inhibitor tadalafil. nih.goveurekaselect.com

Overview of 4-(Benzyloxy)-6-bromo-1H-indole as a Key Heterocyclic Building Block

Within the vast family of indole derivatives, This compound has emerged as a significant heterocyclic building block in organic synthesis. Its structure features a benzyloxy group at the 4-position and a bromine atom at the 6-position of the indole ring. These substituents provide valuable handles for further chemical transformations, allowing for the construction of more complex molecules.

The benzyloxy group serves as a protecting group for the 4-hydroxyl functionality, which can be deprotected at a later stage of a synthetic sequence. The bromine atom, on the other hand, is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the 6-position. This strategic placement of functional groups makes this compound a valuable intermediate for the synthesis of a wide range of biologically active compounds and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTONIAJZHYQDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 6 Bromo 1h Indole and Its Analogues

Established Indole (B1671886) Synthesis Approaches Applicable to Substituted Indoles

The synthesis of the indole core is a well-established field in organic chemistry, with several named reactions providing versatile pathways to a wide array of substituted indoles.

Classical Annulation Reactions (e.g., Fischer, Bartoli, Borsche-Drechsel, Gassman Syntheses)

Classical indole syntheses are powerful tools for constructing the indole nucleus from acyclic precursors.

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgjk-sci.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form the indole. wikipedia.orgjk-sci.com For the synthesis of a 4,6-disubstituted indole, a 3,5-disubstituted phenylhydrazine would be the required starting material. The reaction's scope has been expanded through modifications, such as a palladium-catalyzed variant that couples aryl bromides with hydrazones. wikipedia.org The nature of the substituents on the phenylhydrazine ring can influence the reaction's efficiency; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles and is particularly effective for indoles bearing substituents on the carbocyclic ring. wikipedia.orgquimicaorganica.org It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The presence of a bulky ortho-substituent is often crucial for high yields. wikipedia.org While typically used for 7-substituted indoles, its principles can be adapted for other substitution patterns depending on the starting nitroarene. researchgate.net

Borsche-Drechsel Cyclization : This is a method for synthesizing tetrahydrocarbazoles, which can then be aromatized to carbazoles (a class of indole-containing compounds). The synthesis involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization.

Gassman Indole Synthesis : The Gassman synthesis is a one-pot method that produces substituted indoles from anilines and ketones bearing a thioether group. This process involves the formation of a sulfonium salt, followed by rearrangement and cyclization.

| Classical Synthesis | Key Reactants | General Applicability |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Widely applicable for various substituted indoles. wikipedia.orgjk-sci.com |

| Bartoli Indole Synthesis | ortho-Substituted Nitroarene, Vinyl Grignard Reagent | Primarily for 7-substituted indoles, adaptable for others. wikipedia.orgquimicaorganica.org |

| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone derivative | Synthesis of tetrahydrocarbazoles and carbazoles. |

| Gassman Indole Synthesis | Aniline, Ketone with a thioether | One-pot synthesis of substituted indoles. |

Transition-Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient construction of complex molecules, and indole synthesis is no exception. mdpi.com Palladium, copper, and ruthenium are among the most utilized metals for these transformations. mdpi.comacs.org

Palladium-Catalyzed Syntheses : Palladium-based methodologies are prominent in the synthesis of nitrogen-containing heterocycles. mdpi.com Strategies often involve intramolecular cyclization of suitably functionalized anilines, such as o-alkynyl- or o-haloanilines. The Buchwald modification of the Fischer indole synthesis, for instance, uses a palladium catalyst to couple aryl bromides and hydrazones. wikipedia.org

Ruthenium-Catalyzed Syntheses : Ruthenium catalysts have been employed for the regioselective functionalization of the indole core via C-H activation. nih.govdntb.gov.ua For instance, a directing group at the N1 or C3 position can guide the alkylation to the C6 position of the indole ring. acs.org

Cascade Reactions via Reactive Intermediates

Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to building molecular complexity in a single operation from simple starting materials. nsf.govrsc.org These processes avoid the isolation of intermediates, thereby saving time and resources. rsc.org Palladium-catalyzed cascade reactions, for example, can be used to synthesize polysubstituted indoles from o-iodo-N-alkenylanilines and tosylhydrazones through a sequence of migratory insertions and cyclizations. rsc.org Another example involves the reaction of nitrones with allenes, which can lead to various indole derivatives through a cascade of cycloaddition and rearrangement processes.

Strategies for the Regioselective Introduction of Benzyloxy and Bromo Moieties

The synthesis of 4-(benzyloxy)-6-bromo-1H-indole requires precise methods for introducing the benzyloxy group at the C4 position and the bromine atom at the C6 position. This can be achieved either by functionalizing the indole core after its formation or by using precursors that already contain these substituents.

Methodologies for C4-O-Benzylation in Indole Precursors

The introduction of a benzyloxy group at the C4 position typically starts from a 4-hydroxyindole precursor. 4-Hydroxyindole is a key intermediate in the synthesis of various biologically active compounds. jlu.edu.cn

Williamson Ether Synthesis : A common method for forming the benzyloxy group is the Williamson ether synthesis. This involves deprotonating the hydroxyl group of 4-hydroxyindole with a suitable base, such as sodium hydride, to form an alkoxide, which is then reacted with benzyl (B1604629) bromide or benzyl chloride.

Protection of Precursors : In a multi-step synthesis, a hydroxyl group on an aromatic precursor to the indole can be protected as a benzyl ether before the indole ring is formed. For example, 3-benzyloxynitrobenzene could potentially be a starting material for a Bartoli indole synthesis.

Approaches for C6-Bromination of the Indole Ring System

Regioselective bromination of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) moiety. researchgate.net However, several strategies exist to achieve selective bromination at the C6 position.

Electrophilic Bromination with Directing Groups : The presence of certain substituents on the indole ring can direct electrophilic bromination to specific positions. By introducing electron-withdrawing groups at the N1 and C3 positions, the reactivity of the pyrrole ring is reduced, allowing for preferential bromination on the benzene (B151609) ring. For instance, protecting the indole nitrogen with a sulfonyl group and having an ester at C3 can facilitate selective C6 bromination using reagents like N-bromosuccinimide (NBS). researchgate.net

Synthesis from Pre-brominated Precursors : An alternative and often more reliable approach is to construct the indole ring from a starting material that already contains a bromine atom at the desired position. For example, a Fischer indole synthesis starting from 3-bromo-5-benzyloxy-phenylhydrazine would directly yield the desired 4-benzyloxy-6-bromo-1H-indole skeleton. rsc.org

| Reagent/Method | Position | Description |

| Benzyl Bromide/Base | C4 | O-alkylation of a 4-hydroxyindole precursor. |

| N-Bromosuccinimide (NBS) | C6 | Electrophilic bromination, often requiring directing groups for regioselectivity. researchgate.net |

| Fischer Indole Synthesis | C4 & C6 | Utilizes a pre-substituted phenylhydrazine to control the final substitution pattern. rsc.org |

Convergent and Linear Synthetic Routes to this compound

A linear synthetic route constructs the molecule in a stepwise fashion, with each step building upon the previous one. A prominent and versatile method for indole synthesis that lends itself to a linear approach is the Leimgruber-Batcho indole synthesis. clockss.orgwikipedia.orgresearchgate.netresearchgate.net This method is particularly advantageous as it utilizes readily available ortho-nitrotoluenes as starting materials and proceeds under relatively mild conditions with high yields. wikipedia.org

For the synthesis of this compound, a plausible linear sequence using the Leimgruber-Batcho methodology would commence with a suitably substituted o-nitrotoluene. The key starting material for this route would be 4-bromo-2-methyl-5-nitrophenol. This precursor can then undergo benzylation to protect the hydroxyl group, yielding 1-(benzyloxy)-5-bromo-2-methyl-4-nitrobenzene.

The subsequent steps of the Leimgruber-Batcho synthesis involve the formation of an enamine by reacting the o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org This intermediate enamine is typically a highly colored compound due to its extended conjugation. wikipedia.org The final and crucial step is the reductive cyclization of the enamine to form the indole ring. This reduction can be achieved using various reagents, including catalytic hydrogenation with palladium on carbon or Raney nickel, or chemical reductants like stannous chloride, sodium hydrosulfite, or iron in acetic acid. clockss.orgwikipedia.org

Table 1: Proposed Linear Synthesis of this compound via Leimgruber-Batcho Synthesis

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | 4-bromo-2-methyl-5-nitrophenol | Benzyl bromide, K2CO3, Acetone, Reflux | 1-(Benzyloxy)-5-bromo-2-methyl-4-nitrobenzene |

| 2 | 1-(Benzyloxy)-5-bromo-2-methyl-4-nitrobenzene | DMFDMA, Pyrrolidine, Heat | (E)-1-(Benzyloxy)-5-bromo-2-(2-(dimethylamino)vinyl)-4-nitrobenzene |

| 3 | (E)-1-(Benzyloxy)-5-bromo-2-(2-(dimethylamino)vinyl)-4-nitrobenzene | H2, Pd/C or Raney Ni | This compound |

For this compound, a convergent strategy could involve the coupling of a pre-functionalized benzene ring with a suitable three-carbon unit that will form the pyrrole ring. One such approach could be a variation of the Fischer indole synthesis, which is one of the oldest and most effective methods for indole formation. nih.gov The Buchwald modification of the Fischer indole synthesis allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering a convergent pathway. nih.gov

Another convergent approach could be the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an o-iodoaniline. While powerful, this method's applicability would depend on the availability of the appropriately substituted starting materials.

Table 2: Proposed Convergent Synthesis of this compound

| Fragment A Synthesis | Fragment B Synthesis | Coupling and Cyclization |

| Synthesis of 1-(benzyloxy)-3-bromo-4-hydrazinylbenzene from 4-bromo-2-nitrophenol. | Synthesis of a suitable ketone or aldehyde, e.g., pyruvic acid. | Fischer Indole Synthesis: Reaction of the substituted phenylhydrazine (Fragment A) with the carbonyl compound (Fragment B) under acidic conditions. |

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced techniques aim to reduce reaction times, minimize waste, and avoid the use of harsh or toxic reagents.

Application of Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry. researchgate.netnih.gov The application of ultrasonic irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities compared to conventional methods. mdpi.commdpi.com The chemical effects of ultrasound are attributed to acoustic cavitation – the formation, growth, and implosive collapse of bubbles in the liquid, which generates localized hot spots with extremely high temperatures and pressures. nih.gov

In the context of indole synthesis, ultrasound has been successfully employed to promote various reactions, including N-arylation and the synthesis of indole-appended heterocycles. researchgate.netnih.gov For the synthesis of halogenated indoles, ultrasound-assisted bromination has been reported for other heterocyclic systems like indazoles, suggesting its potential applicability for the direct bromination of 4-benzyloxyindole (B23222) or related intermediates. nih.gov This method often utilizes N-bromosuccinimide (NBS) or dibromohydantoin as the bromine source under mild conditions, offering a greener alternative to traditional bromination procedures. nih.gov

Table 3: Potential Applications of Ultrasound in the Synthesis of this compound

| Reaction Step | Conventional Method | Ultrasound-Assisted Method | Potential Advantages |

| Bromination | Br2 in acetic acid or other harsh reagents | NBS or DBDMH, mild solvent, room temperature | Milder conditions, shorter reaction times, improved safety. nih.gov |

| N-Arylation | High temperatures, long reaction times | Lower temperatures, significantly reduced reaction times | Increased efficiency, energy savings. nih.gov |

| Cyclization (e.g., in Fischer or Leimgruber-Batcho synthesis) | Prolonged heating | Shorter reaction times, potentially lower temperatures | Faster synthesis, reduced energy consumption. researchgate.net |

Development of Ligand-, Metal-, and Base-Free Catalytic Processes

The development of catalytic processes that avoid the use of expensive, toxic, and often air-sensitive ligands and metals is a major goal in sustainable chemistry. Similarly, base-free conditions are desirable to avoid the use of corrosive reagents and simplify purification procedures.

Ligand-Free Catalysis: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, but often require complex and costly phosphine ligands. Recent research has focused on developing ligand-free palladium-catalyzed reactions, which offer significant economic and environmental benefits. acs.org For instance, ligand-free palladium-catalyzed double cyclization reactions have been developed for the synthesis of complex indole-containing structures. acs.org Copper-catalyzed indole syntheses have also been reported to proceed efficiently in the absence of external ligands, particularly when using renewable solvents.

Metal-Free Catalysis: The complete elimination of transition metals from catalytic cycles is a highly sought-after objective. Metal-free C-H functionalization of indoles has emerged as a powerful strategy. acs.org For example, metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant provides a robust and operationally simple route to substituted indoles. acs.org Furthermore, visible-light-induced carbonylations of indoles with phenols have been achieved under metal-free conditions, using iodine as a photosensitive initiator. bohrium.com

Base-Free Catalysis: While many indole syntheses rely on basic conditions, the development of base-free alternatives is advantageous. Certain transition-metal-catalyzed reactions for indole synthesis can proceed under neutral or even acidic conditions, thereby expanding the functional group tolerance of these methods. For example, some variations of the Fischer indole synthesis are catalyzed by Brønsted or Lewis acids. nih.gov

Table 4: Examples of Advanced Catalytic Processes in Indole Synthesis

| Catalytic System | Reaction Type | Key Features |

| Palladium/Ligand-Free | Double Cyclization | High efficiency with low catalyst loading. acs.org |

| Copper/Ligand-Free | C-N Cross-Coupling | Utilizes renewable solvents, improving sustainability. |

| DDQ (Metal-Free) | C-H Amination | Operationally simple and avoids transition metals. acs.org |

| Visible Light/Iodine (Metal-Free) | Carbonylation | Environmentally friendly, metal-free approach. bohrium.com |

Chemical Reactivity and Derivatization Strategies of 4 Benzyloxy 6 Bromo 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). Due to the electronic properties of the heterocyclic ring, these reactions typically occur with high regioselectivity at the C3 position. nih.govlibretexts.org

A prominent example of EAS on this scaffold is the Henry reaction, a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. The Vilsmeier-Haack reaction, which formylates electron-rich aromatic rings, is another key EAS reaction for indoles. wikipedia.orgorganic-chemistry.orgambeed.com This reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride, to introduce a formyl group. wikipedia.org

Another significant EAS reaction is nitration. For instance, the reaction of 4-(benzyloxy)-6-bromo-1H-indole with nitromethane (B149229) can yield (E)-4-(benzyloxy)-6-bromo-3-(2-nitrovinyl)-1H-indole. nih.gov This highlights the reactivity of the C3 position towards electrophiles.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde | wikipedia.org |

| Nitration (Henry) | CH₃NO₂, base | (E)-4-(Benzyloxy)-6-bromo-3-(2-nitrovinyl)-1H-indole | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromo Position

The bromine atom at the C6 position serves as a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com This reaction is widely used to synthesize biaryl compounds. mdpi.com For this compound, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-4-(benzyloxy)-1H-indole derivative. The reaction is known to be tolerant of various functional groups and can be performed under relatively mild conditions. nih.gov

The Sonogashira coupling provides a powerful route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Reacting this compound with a terminal alkyne under Sonogashira conditions would install an alkynyl group at the C6 position. This reaction has been successfully applied to other bromoindole derivatives. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed reaction demonstrates excellent trans selectivity. organic-chemistry.org Applying the Heck reaction to this compound with an alkene like styrene (B11656) would lead to the formation of a 6-styryl-4-(benzyloxy)-1H-indole.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | C(sp²)-C(sp²) | Pd(PPh₃)₄, base | wikipedia.orgyonedalabs.com |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) cocatalyst, amine base | organic-chemistry.orglibretexts.org |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, base | organic-chemistry.org |

Transformations at the Indole N-H Position

The nitrogen atom of the indole ring is nucleophilic and can undergo various transformations, most notably alkylation and acylation. These modifications are often crucial for modulating the biological activity of indole-containing molecules or for installing protecting groups.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This is typically achieved by deprotonating the N-H with a base, such as sodium hydride, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide).

N-Acylation introduces an acyl group to the indole nitrogen. While direct acylation can sometimes lead to mixtures of N- and C3-acylated products, chemoselective N-acylation can be achieved using specific reagents like thioesters in the presence of a base like cesium carbonate. nih.gov This method offers good functional group tolerance. nih.gov The resulting N-acylindoles are prevalent motifs in many pharmaceutical compounds. nih.gov

Table 3: Reactions at the Indole N-H Position

| Transformation | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | N-Alkyl Indole | |

| N-Acylation | Thioester, Cs₂CO₃ | N-Acyl Indole | nih.gov |

Reactions Involving the Benzyloxy Substituent

The benzyloxy group at the C4 position primarily serves as a protecting group for the phenol (B47542) functionality. Its removal, or debenzylation, is a common and important transformation that unmasks the hydroxyl group for further reactions or to yield the final target molecule.

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis . youtube.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. youtube.com The reaction is generally clean and efficient, yielding the debenzylated product and toluene (B28343) as a byproduct. youtube.com

Alternative methods are available for substrates that are sensitive to hydrogenation conditions. Oxidative cleavage can be performed using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), sometimes facilitated by visible light. acs.orgorganic-chemistry.org Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also effectively cleave benzyl ethers, often in the presence of a cation scavenger to prevent side reactions. organic-chemistry.org

Table 4: Debenzylation Methods for the Benzyloxy Group

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, common, high-yielding | youtube.com |

| Oxidative Cleavage | DDQ, visible light | Useful for hydrogenation-sensitive molecules | acs.orgorganic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, cation scavenger | Strong conditions, useful for complex substrates | organic-chemistry.org |

Functional Group Interconversions on the Indole Nucleus

Beyond the primary reactions at each functional site, various interconversions can be performed to further diversify the this compound scaffold.

The bromo group at C6 is a versatile starting point. Through nucleophilic aromatic substitution or metal-catalyzed processes, it can be converted into a range of other functionalities. For example, the Finkelstein reaction could potentially be used to convert the bromide to an iodide, which is often more reactive in cross-coupling reactions. vanderbilt.edu Displacement with sodium azide (B81097) would introduce an azido (B1232118) group, which can then be reduced to an amine. Similarly, reaction with cyanide can yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Functional groups introduced through other reactions can also be transformed. For instance, a nitro group at C3, installed via nitration, can be reduced to a primary amine using various reducing agents like H₂/Pd-C or Fe/HCl. An aldehyde group at C3 from a Vilsmeier-Haack reaction can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. These subsequent transformations significantly expand the synthetic utility of the initial products derived from this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy 6 Bromo 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-(Benzyloxy)-6-bromo-1H-indole is predicted to exhibit distinct signals corresponding to the protons of the indole (B1671886) core, the benzyloxy substituent, and the N-H group. The indole N-H proton is expected to appear as a broad singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons of the benzyloxy group would present as a singlet for the methylene (-CH₂-) protons around δ 5.1-5.2 ppm and a multiplet for the five phenyl protons between δ 7.3-7.5 ppm. For a related compound, 4-(benzyloxy)-2-tosyl-1H-indole, the benzylic protons (CH₂) appear at 5.18 ppm, and the phenyl protons are observed in the 7.3-7.5 ppm range, supporting this prediction rsc.org.

The protons on the indole ring are anticipated to show characteristic shifts and coupling patterns. The H2 proton, adjacent to the nitrogen, should appear as a triplet or a doublet of doublets around δ 7.2-7.3 ppm. The H3 proton would likely resonate further upfield, around δ 6.6-6.7 ppm, and would also appear as a triplet or doublet of doublets. The H5 and H7 protons on the benzene (B151609) portion of the indole ring would appear as distinct singlets or narrow doublets due to the substitution pattern, expected in the aromatic region between δ 6.8 and δ 7.5 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (Indole) | 8.0 - 8.5 | br s |

| H-2 | 7.2 - 7.3 | t or dd |

| H-3 | 6.6 - 6.7 | t or dd |

| H-5 | ~7.0 | d |

| H-7 | ~7.4 | d |

| -OCH₂- | 5.1 - 5.2 | s |

| Phenyl-H (Benzyloxy) | 7.3 - 7.5 | m |

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The indole ring carbons are expected to resonate in the range of δ 100-140 ppm. The C4 carbon, bearing the benzyloxy group, would be significantly influenced by the oxygen atom, shifting it downfield to around δ 153 ppm. Similarly, the C6 carbon attached to the bromine atom would have its chemical shift influenced by the halogen, typically appearing around δ 115-120 ppm.

The benzyloxy group carbons will also be identifiable. The methylene carbon (-CH₂-) is expected around δ 70 ppm, a characteristic shift for benzylic ethers rsc.org. The phenyl carbons of the benzyloxy group will show signals in the typical aromatic region of δ 127-137 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~153 |

| C-5 | ~105 |

| C-6 | ~117 |

| C-7 | ~112 |

| C-7a | ~138 |

| -OCH₂- | ~70 |

| Phenyl C (ipso) | ~137 |

| Phenyl C (ortho, meta, para) | 127 - 129 |

To unambiguously assign the proton and carbon signals and to study the spatial relationships between atoms, 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, between H2 and H3 of the indole ring.

Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, allowing for definitive assignment of the carbon signals. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity of the benzyloxy group to the C4 position of the indole.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the benzyloxy group relative to the indole ring. For example, NOE correlations might be observed between the benzylic methylene protons and the H5 proton of the indole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. For this compound, the expected molecular formula is C₁₅H₁₂BrNO. The monoisotopic mass would be approximately 301.0102 g/mol . The presence of a bromine atom would be readily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would likely be dominated by the cleavage of the benzylic ether bond. A primary fragmentation pathway would involve the loss of a benzyl (B1604629) radical (C₇H₇•), leading to a prominent ion at m/z corresponding to the 4-hydroxy-6-bromo-1H-indole cation. Another significant fragmentation would be the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation and a hallmark of compounds containing a benzyl group. Further fragmentation of the indole ring could also be observed.

Predicted Key Mass Spectrometry Fragments:

| m/z | Identity |

| 301/303 | [M]⁺ (Molecular ion peak with Br isotope pattern) |

| 222/224 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

The FTIR spectrum provides information about the functional groups present in the molecule. The N-H stretching vibration of the indole ring is expected to produce a sharp peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations from both the indole and benzyl rings would appear around 3000-3100 cm⁻¹.

The C-O-C stretching of the ether linkage is a key feature and is expected to show a strong absorption band in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, around 550-600 cm⁻¹.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 3500 | N-H Stretch (Indole) |

| 3000 - 3100 | Aromatic C-H Stretch |

| 1450 - 1600 | Aromatic C=C Stretch |

| 1250 - 1050 | C-O-C Asymmetric Stretch (Ether) |

| ~700-800 | C-H Bending (Aromatic) |

| 550 - 600 | C-Br Stretch |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the indole chromophore. The parent indole molecule typically shows two main absorption bands, one around 270-290 nm and a stronger one near 220 nm. The substitution on the benzene ring of the indole is expected to cause a bathochromic (red) shift in these absorption maxima. The benzyloxy group at the 4-position, being an electron-donating group, would likely enhance this effect. The bromine atom at the 6-position may also slightly influence the absorption spectrum. The spectrum would likely be recorded in a solvent such as ethanol or methanol.

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

| Predicted λₘₐₓ (nm) | Associated Transition |

| ~220 - 230 | π → π |

| ~280 - 300 | π → π |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are paramount for the separation, purification, and purity assessment of synthesized chemical entities. For a compound such as this compound, these techniques are crucial to ensure that the material is free from starting materials, by-products, and other impurities, which is a prerequisite for its use in further research and development.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method is typically employed for the analysis of indole derivatives due to their moderate polarity. This approach utilizes a non-polar stationary phase and a polar mobile phase, causing less polar compounds to be retained longer on the column.

For the analysis of this compound, a C18 column is a common and effective choice for the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. The detection of the compound is typically achieved using a UV detector, as the indole ring system and the benzyl group provide strong chromophores that absorb in the ultraviolet region, commonly around 220 nm and 280 nm.

The purity of a sample of this compound can be determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity. Furthermore, HPLC can be scaled up for preparative applications to isolate the pure compound from a reaction mixture.

Interactive Data Table: Illustrative HPLC Method for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 12.5 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural elucidation and confirmation of the molecular weight of synthesized compounds like this compound.

Following chromatographic separation using conditions similar to those in HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for indole derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight of the compound.

The theoretical exact mass of this compound (C₁₅H₁₂BrNO) is 301.0102 g/mol for the monoisotopic mass. In an LC-MS analysis, the detection of a prominent ion at an m/z (mass-to-charge ratio) value corresponding to the protonated molecule [C₁₅H₁₃BrNO]⁺ would provide strong evidence for the presence of the target compound. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would result in two peaks for the molecular ion, separated by 2 m/z units, further confirming the presence of a single bromine atom in the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. For this compound, a characteristic fragment would be the loss of the benzyl group, resulting in a significant fragment ion.

Interactive Data Table: Expected LC-MS Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed Ion [M+H]⁺ | m/z 302.0180 (for ⁷⁹Br) and 304.0160 (for ⁸¹Br) |

| Molecular Formula | C₁₅H₁₂BrNO |

| Theoretical Exact Mass | 301.0102 u |

| Key MS/MS Fragments | Loss of benzyl group (C₇H₇), loss of benzyloxy group (C₇H₇O) |

Structure Activity Relationship Sar Studies and Biological Activities of 4 Benzyloxy 6 Bromo 1h Indole Derivatives

Role of the Indole (B1671886) Scaffold in Biological Systems

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in drug discovery. ijpsr.inforesearchgate.netwisdomlib.org Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor allow it to mimic protein structures and bind with high affinity to a multitude of receptors and enzymes. researchgate.netijpsr.com This versatility has rendered the indole scaffold a "privileged structure," consistently found in compounds exhibiting a wide spectrum of pharmacological activities. nih.govijpsr.infoijpsr.com Natural products like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and plant hormones feature this core structure. ijpsr.info Its significance is further underscored by its presence in a variety of approved drugs, highlighting its therapeutic importance. nih.govrsc.org

Mechanisms of Anticancer Activity for Indole-Based Compounds

Indole derivatives represent a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival. mdpi.comnih.gov These compounds can induce regulated cell death (RCD) pathways, including apoptosis and autophagy, which are crucial for controlling cancer progression. mdpi.com The versatility of the indole scaffold allows for the design of molecules that target specific biological machinery within cancer cells. nih.gov

Key mechanisms of action for indole-based anticancer compounds include:

Tubulin Polymerization Inhibition: Certain indole alkaloids, such as vinblastine (B1199706) and vincristine, interfere with the dynamics of microtubules, which are essential for cell division. mdpi.comresearchgate.net This disruption leads to cell cycle arrest and ultimately, cell death. mdpi.com

Enzyme Inhibition: Indole derivatives have been developed to inhibit a range of enzymes critical for cancer cell function. These include histone deacetylases (HDACs), sirtuins, PIM kinases, and DNA topoisomerases. mdpi.comnih.gov By targeting these enzymes, the compounds can alter gene expression, disrupt signaling pathways, and interfere with DNA replication. nih.gov

Apoptosis Induction: Many indole compounds exert their anticancer effects by triggering apoptosis. They can modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and the activation of cell death cascades. mdpi.comnih.gov For instance, some derivatives cause cell cycle arrest at the G1/S phase and demonstrate significant induction of apoptosis. nih.gov

Kinase Inhibition: Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. researchgate.net The indole scaffold is a valuable framework for designing kinase inhibitors that can block aberrant signaling pathways driving tumor growth. researchgate.net

| Indole Derivative Class | Mechanism of Action | Target Cancer Type(s) |

| Vinca Alkaloids (e.g., Vinblastine, Vincristine) | Interference with microtubule function, angiogenesis inhibition, cell cycle arrest. mdpi.com | Broad-spectrum. mdpi.com |

| Chaetoglobosin G | Induces autophagy by inhibiting p-EGFR, p-MEK, and p-ERK proteins. mdpi.com | Lung Cancer (A549 cells). mdpi.com |

| Indole-based Bcl-2 Inhibitors | Inhibit the anti-apoptotic protein Bcl-2, inducing apoptosis and cell cycle arrest. nih.gov | Breast Cancer (MCF-7, MDA-MB-231), Lung Cancer (A549). nih.gov |

| General Indole Analogs | Target tubulin polymerization, DNA topoisomerases, histone deacetylases (HDACs), and sirtuins. mdpi.com | Various cancers. mdpi.com |

Antimicrobial and Antibacterial Efficacy of Substituted Indoles

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov Substituted indoles have emerged as a promising class of compounds with significant antibacterial and antifungal properties. nih.govnih.gov Their efficacy extends to drug-resistant strains, making them particularly valuable. nih.gov

The antimicrobial activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. For example, halogenation, particularly with bromine or iodine, can enhance activity. nih.gov Studies on 6-bromoindole (B116670) derivatives have identified compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Staphylococcus aureus and enhanced efficacy against Escherichia coli. nih.gov Furthermore, the marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) demonstrated significant antimicrobial activity against E. coli, S. aureus, and Klebsiella pneumoniae. researchgate.net

The mechanisms underlying the antimicrobial action of indoles can involve:

Membrane Disruption: Some indole-polyamine conjugates have been shown to permeabilize and depolarize bacterial membranes, leading to cell death. nih.govmdpi.com

Biofilm Inhibition: Indole derivatives can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov They can also disaggregate pre-formed biofilms. nih.govresearchgate.net

Efflux Pump Inhibition: A significant mechanism of antibiotic resistance is the action of efflux pumps, which expel drugs from the bacterial cell. Certain indole derivatives have been designed to inhibit these pumps, such as the NorA efflux pump in S. aureus, thereby restoring the efficacy of conventional antibiotics. acs.org

| Indole Derivative | Microorganism(s) | Observed Activity |

| 6-Bromoindolglyoxylamide-polyamine conjugates | S. aureus, S. intermedius, E. coli | Intrinsic antimicrobial activity, membrane permeabilization. nih.gov |

| 5-Bromo-indole-3-carboxamido-polyamine conjugates | S. aureus, A. baumannii, C. neoformans, P. aeruginosa | Broad-spectrum antimicrobial activity, antibiotic potentiation, membrane disruption. mdpi.com |

| 5-Iodoindole, 6-Bromoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Antimicrobial and antibiofilm effects. nih.gov |

| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum antibacterial and antifungal activity. nih.govturkjps.org |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | E. coli, S. aureus, K. pneumoniae, C. albicans | Antimicrobial, biofilm inhibition, and biofilm disaggregation. researchgate.net |

Antitubercular Potential and Targeted Pathways

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of drug-resistant strains. nih.govresearchgate.net Indole derivatives have long been explored for their anti-tubercular properties and represent a promising avenue for the development of new anti-TB drugs. nih.govresearchgate.net

The search for new agents has identified several indole-based compounds with potent activity against Mtb. nih.gov A key target for many of these compounds is the mycobacterial membrane protein large 3 (MmpL3). rsc.orgacs.org MmpL3 is a transporter essential for the assembly of the unique mycobacterial cell wall, making it an attractive target for drug development. rsc.orgacs.org The absence of this protein in humans makes it a selective target. researchgate.net

Indole-2-carboxamides, in particular, have been extensively studied as MmpL3 inhibitors. rsc.orgacs.org Rational design and synthesis have led to analogues with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. acs.org For example, specific 4,6-difluoro-indole-2-carboxamide derivatives have demonstrated high potency and selectivity against Mtb with minimal cytotoxicity to mammalian cells. rsc.orgacs.org

| Indole Derivative Class | Target | Activity/Significance |

| Indole-2-carboxamides | MmpL3 transporter. rsc.orgacs.org | Potent activity against drug-sensitive and drug-resistant Mtb strains. rsc.orgacs.org |

| Indole Propionic Acid | General growth inhibition. nih.govresearchgate.net | A gut microbiota metabolite with in vitro and in vivo activity against Mtb. nih.govresearchgate.net |

| trans-3-indoleacrylic acid | Protein PknB (in silico). nih.gov | Strong in vitro antitubercular activity against Mtb H37Ra strain. nih.gov |

| Fused Indoles | Varies. | Some fused indole structures have shown excellent antiviral activity. researchgate.net |

Other Notable Pharmacological Activities of Indole Derivatives

The structural versatility of the indole scaffold has allowed for its incorporation into drugs with a wide array of therapeutic applications beyond those previously mentioned. ijpsr.comnih.govnih.gov The ability of the indole ring system to interact with various biological targets has made it a valuable pharmacophore in modern drug discovery. researchgate.netijpsr.com

Other significant pharmacological activities of indole derivatives include:

Anti-inflammatory: Indomethacin (B1671933) is a well-known nonsteroidal anti-inflammatory drug (NSAID) built upon an indole core. ajchem-b.comchemijournal.com

Antiviral: Indole derivatives have been investigated for their ability to combat various viral infections. researchgate.netchemijournal.com

Antihypertensive: The indole alkaloid reserpine (B192253) has been used as an antihypertensive agent. nih.gov

Antidepressant and Anti-migraine: The structural similarity of indole to the neurotransmitter serotonin has led to the development of indole-based drugs for neurological conditions, including antidepressants like amedalin (B1665959) and anti-migraine agents like sumatriptan. nih.govajchem-b.com

Antioxidant: Certain indole derivatives have demonstrated potent antioxidant activity. ijpsr.info

Antifungal and Antiprotozoal: The pharmacological reach of indoles extends to activity against fungal and protozoal pathogens. nih.gov

Influence of the Benzyloxy Moiety on Biological Activity

The benzyloxy group, consisting of a benzyl (B1604629) group linked to a parent molecule through an oxygen atom, is not merely a passive substituent. It can significantly influence a molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Enhanced Bioactivity and Enzyme Activation by Benzyloxy Groups

The introduction of a benzyloxy moiety can enhance the biological activity of a compound through several mechanisms. Its size and lipophilicity can improve binding to hydrophobic pockets within enzymes or receptors. mdpi.com Furthermore, the phenyl ring of the benzyloxy group can participate in crucial π-π stacking interactions with aromatic amino acid residues in a protein's active site, strengthening the ligand-target complex. nih.gov

Studies on various classes of compounds have highlighted the positive impact of benzyloxy substitution:

Enzyme Inhibition: In a series of chalcones designed as monoamine oxidase B (MAO-B) inhibitors, the presence of a benzyloxy group at the para-position of one of the phenyl rings was shown to significantly enhance inhibitory potency compared to an ortho-positioned group. nih.gov This suggests that the specific placement of the benzyloxy moiety is critical for optimal interaction with the enzyme's active site. nih.gov

Anticancer Activity: The benzyl moiety can position the core structure of a molecule within the active site of a target protein, as seen in studies of inhibitors for enzymes relevant to parasitic diseases. mdpi.com This orienting effect can be crucial for achieving high potency.

The benzyloxy group can also serve as a protective group for a hydroxyl function during chemical synthesis, prized for its stability under various reaction conditions. mdpi.com However, its role in the final molecule often transcends this synthetic utility, actively contributing to the compound's biological profile. nih.gov

Positional Effects of Benzyloxy Substitution on Receptor Binding

The placement of a benzyloxy group on the indole ring is a critical determinant of receptor affinity and selectivity. While direct SAR studies on 4-(benzyloxy)-6-bromo-1H-indole are not extensively available in the public domain, the influence of alkoxy and benzyloxy substituents at various positions of the indole core has been investigated in different contexts. This allows for informed inferences regarding the potential impact of the C4-benzyloxy group.

In the context of HIV-1 fusion inhibitors, for instance, the substitution pattern on the indole ring has been shown to be crucial for activity. Studies on bis-indole derivatives have demonstrated that the linkage position between indole units, such as 5-5' versus 6-6', significantly affects the molecule's shape and, consequently, its biological activity. nih.gov The 6-6' linked isomers were found to adopt a more compact conformation, which was more favorable for binding to the hydrophobic pocket of the gp41 protein. nih.gov This highlights the principle that the spatial arrangement of substituents dictates the interaction with the receptor's binding site.

Furthermore, research on (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as S1P1 functional antagonists revealed that variations in the benzyloxy group itself can fine-tune activity. Replacing the benzyl group with other substituted phenyl rings led to changes in lipophilic efficiency and potency, indicating that the electronic and steric properties of the benzyloxy moiety are key to receptor interaction.

For the 4-(benzyloxy) moiety specifically, its position on the indole ring would orient the benzyl group in a distinct vector compared to substitutions at other positions. This orientation would influence the potential for π-π stacking interactions with aromatic residues within a receptor's binding pocket. The flexibility of the benzyloxy group, with its ether linkage, allows for a degree of conformational adaptation, which can be advantageous for optimizing these interactions.

Impact of Bromine Substitution on the Pharmacological Profile

The introduction of a bromine atom at the C6-position of the indole ring significantly influences the compound's electronic and lipophilic character, which in turn can modulate its pharmacological profile.

Modulatory Effects of Halogenation on Molecular Interactions

Halogen atoms, including bromine, are known to participate in various non-covalent interactions, most notably halogen bonding. A halogen bond is a favorable interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring within a receptor.

Studies on 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have demonstrated their potential as anti-inflammatory agents. acs.org The activity of these compounds was found to be dependent on the integrity of the 6-bromoindole nucleus, suggesting that the bromine atom is a key contributor to their biological effect. acs.org

Comparative Structure-Activity Analysis of Positional Isomers and Analogues

A comparative analysis of positional isomers and analogues is fundamental to understanding the SAR of a compound. Although direct comparative studies for this compound are scarce, data from related series of substituted indoles provide valuable insights.

Similarly, the position of the bromine atom is critical. While a 6-bromo substituent might be optimal for a particular target, moving it to another position could lead to steric clashes or the loss of a crucial halogen bond. For example, in a series of substituted azaindoles, the 5- and 6-regioisomers were found to be unfavorable for activity compared to the 4-substituted analogue.

The following table summarizes hypothetical activity data based on general SAR principles observed in various indole derivatives to illustrate the potential impact of positional isomerism.

| Compound | Position of Benzyloxy Group | Position of Bromo Group | Hypothetical Receptor Binding Affinity (Ki, nM) |

| This compound | 4 | 6 | Reference |

| 5-(Benzyloxy)-6-bromo-1H-indole | 5 | 6 | Lower or Higher |

| 6-(Benzyloxy)-4-bromo-1H-indole | 6 | 4 | Lower or Higher |

| 4-(Benzyloxy)-5-bromo-1H-indole | 4 | 5 | Lower or Higher |

| 4-(Benzyloxy)-7-bromo-1H-indole | 4 | 7 | Lower or Higher |

This table is for illustrative purposes only and does not represent actual experimental data for a specific receptor.

The table underscores that even subtle changes in the substitution pattern can lead to significant differences in biological activity. The interplay between the electronic effects, steric hindrance, and the potential for specific interactions like hydrogen and halogen bonds, all dictated by the positions of the benzyloxy and bromo groups, would ultimately determine the pharmacological profile of each isomer.

Computational and Theoretical Chemistry Studies of 4 Benzyloxy 6 Bromo 1h Indole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nutricion.orgnih.gov This method is widely employed in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein. nutricion.orgnih.gov The process involves predicting the binding mode and affinity of the ligand to the active site of the protein.

In the context of 4-(Benzyloxy)-6-bromo-1H-indole, a molecular docking study would involve selecting a specific protein target of interest. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank (PDB). nih.gov Using specialized software, the this compound molecule would be "docked" into the protein's binding site. The simulation would calculate various possible binding poses and score them based on factors like binding energy, which indicates the stability of the ligand-protein complex. nih.gov

Detailed Research Findings: No specific molecular docking studies for this compound have been found in the public domain. A hypothetical data table for such a study is presented below to illustrate the potential findings.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Protein A | - | - | - |

| Hypothetical Protein B | - | - | - |

| Hypothetical Protein C | - | - | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. jmchemsci.comlongdom.org These methods can provide insights into a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com For this compound, a DFT calculation would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation.

Once the optimized geometry is obtained, various spectroscopic properties can be predicted. For instance, theoretical vibrational frequencies (infrared and Raman spectra) can be calculated to be compared with experimental data for structural validation. nih.gov Furthermore, electronic properties such as the energies of molecular orbitals can be determined. nih.gov

Detailed Research Findings: Specific DFT studies on this compound are not available in the reviewed literature. A table illustrating the kind of data that would be generated is shown below.

| Property | Calculated Value |

| Optimized Ground State Energy | - |

| Key Bond Lengths (e.g., C-Br, C-O) | - |

| Key Bond Angles | - |

| Predicted Vibrational Frequencies | - |

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs)

The electronic reactivity of a molecule can be understood by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how it will interact with other molecules. researchgate.netwalisongo.ac.id

Detailed Research Findings: There are no published FMO or MEP analyses specifically for this compound. A representative data table for such an analysis is provided.

| Parameter | Calculated Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

In Silico Prediction of Drug-Like Properties

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov These predictions help in identifying candidates with a higher probability of success in later stages of drug development.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

ADME properties determine the fate of a drug in the body. Various computational models can predict parameters such as human intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. pku.edu.cnjaptronline.com These predictions are based on the molecule's structural and physicochemical properties.

Detailed Research Findings: No specific in silico ADME predictions for this compound have been reported. A table showcasing typical ADME parameters is presented below.

| ADME Parameter | Predicted Value |

| Human Intestinal Absorption (%) | - |

| Blood-Brain Barrier Penetration | - |

| Cytochrome P450 2D6 Inhibition | - |

| Oral Bioavailability | - |

Evaluation of Physicochemical Properties According to Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. nih.gov The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

A compound that violates more than one of these rules may have problems with oral bioavailability. nih.gov

Detailed Research Findings: While a specific analysis for this compound is not published, its physicochemical properties can be calculated. These calculated values can then be compared against Lipinski's criteria.

| Lipinski's Rule Parameter | Calculated Value for this compound | Compliance |

| Molecular Weight ( g/mol ) | Value would be calculated | Yes/No |

| Hydrogen Bond Donors | Value would be calculated | Yes/No |

| Hydrogen Bond Acceptors | Value would be calculated | Yes/No |

| Log P (Octanol-Water Partition Coefficient) | Value would be calculated | Yes/No |

| Number of Violations | Value would be calculated | - |

Conclusion and Future Research Directions

Summary of Key Findings on 4-(Benzyloxy)-6-bromo-1H-indole

Currently, dedicated research focusing exclusively on this compound is limited in the public domain. Its primary role appears to be that of a chemical intermediate or building block in the synthesis of more complex molecules. The key characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C15H12BrNO |

| CAS Number | 1070503-92-2 |

| Classification | Heterocyclic Building Block, Indole (B1671886) Derivative |

This data is compiled from publicly available chemical supplier databases.

The presence of the benzyloxy group at the 4-position and a bromine atom at the 6-position of the indole ring provides a unique combination of steric and electronic properties. The benzyloxy group can act as a protecting group for the hydroxyl functionality and can influence the molecule's lipophilicity and potential for hydrogen bonding. The bromine atom offers a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, which are instrumental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Identification of Current Research Gaps and Challenges

The most significant research gap concerning this compound is the lack of published studies detailing its specific biological activity. While the broader class of indole derivatives has been extensively studied, this particular compound remains largely unexplored. This presents both a challenge and an opportunity for the scientific community.

The primary challenges include:

Lack of Direct Synthesis Data: Detailed, optimized, and scalable synthetic procedures specifically for this compound are not readily available in peer-reviewed literature.

Absence of Biological Profiling: There is no public data on the pharmacological or biological effects of this compound. Its potential as an active pharmaceutical ingredient is therefore completely unknown.

Limited Spectroscopic and Physicochemical Data: Comprehensive characterization data beyond basic identifiers is not widely disseminated, which can hinder efforts to design and interpret future studies.

Prospective Avenues for Novel Synthetic Methodologies

While a direct synthesis for this compound is not prominently documented, established methods for the synthesis of related indole derivatives can be adapted. A plausible and efficient synthetic strategy would likely involve a multi-step sequence.

One potential route could start from a suitably substituted benzene (B151609) derivative, followed by the construction of the indole ring system. For instance, a Fischer indole synthesis or a Reissert indole synthesis could be employed. A detailed synthesis of the closely related 4-benzyloxyindole (B23222) has been described, which proceeds from 2-methyl-3-nitrophenol. orgsyn.org This could serve as a foundational methodology.

A hypothetical synthetic approach could involve the following key transformations:

Protection of a Hydroxylated Precursor: Benzylation of a commercially available 4-hydroxy-6-bromoindole or a precursor that can be readily converted to this intermediate.

Indole Ring Formation: Classic indole syntheses such as the Bartoli, Leimgruber-Batcho, or Fischer methods could be explored, starting from appropriately substituted anilines and carbonyl compounds.

Late-Stage Bromination: An alternative strategy could involve the synthesis of 4-benzyloxyindole first, followed by a regioselective bromination at the 6-position.

The table below outlines some established synthetic reactions that are highly relevant for the potential synthesis of this compound.

| Reaction Type | Description | Potential Application |

| Leimgruber-Batcho Indole Synthesis | A two-step synthesis that allows for the preparation of a wide variety of substituted indoles from o-nitrotoluenes. orgsyn.org | Synthesis of the core indole structure from a substituted nitrotoluene. |

| Fischer Indole Synthesis | A classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. | A potential route if a suitable phenylhydrazine precursor can be obtained. |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for modifying indole scaffolds. | The bromine atom at the 6-position is an ideal handle for introducing diverse substituents to explore structure-activity relationships. nih.gov |

| Electrophilic Bromination | The use of reagents like N-bromosuccinimide (NBS) to introduce bromine atoms onto the indole ring. | A possible late-stage functionalization step to introduce the bromo group at the 6-position of a 4-benzyloxyindole precursor. |

Potential for Further Biological Exploration and Therapeutic Applications

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a remarkable range of biological activities. The specific substitution pattern of this compound suggests several promising avenues for biological investigation.

The presence of a halogen at the 6-position of the indole ring is a common feature in many biologically active molecules. For instance, 6-bromoindole (B116670) derivatives have been investigated as inhibitors of bacterial cystathionine (B15957) γ-lyase, which could lead to the development of new antibiotic potentiators. nih.gov Furthermore, various substituted indoles have demonstrated potent activity as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 6-position of the indole ring has been identified as a key site for modification in the development of potent Checkpoint kinase 1 (Chek1) inhibitors.

Given the structural similarities to known bioactive molecules, this compound and its future derivatives could be explored for a variety of therapeutic applications, including:

Anticancer Agents: As a scaffold for the development of kinase inhibitors or other agents that target cancer cell proliferation.

Antimicrobial Agents: As a starting point for the synthesis of compounds with antibacterial or antifungal properties.

Central Nervous System (CNS) Agents: The lipophilic nature of the benzyloxy group might facilitate blood-brain barrier penetration, making it a candidate for CNS-active drug discovery.

Enzyme Inhibitors: The indole core is known to interact with a wide range of enzymes, and derivatives could be screened against various targets.

The bromine atom provides a convenient point for chemical diversification, allowing for the creation of a library of related compounds. This would enable a systematic exploration of the structure-activity relationship (SAR) and the identification of derivatives with optimized potency and selectivity for specific biological targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Benzyloxy)-6-bromo-1H-indole?

Answer:

A common approach involves functionalizing the indole core through sequential substitution reactions. For example, bromination at the 6-position can be achieved using electrophilic brominating agents like (N-bromosuccinimide) under controlled conditions. The benzyloxy group at the 4-position is typically introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). A related synthesis for a 5-bromo-3-substituted indole derivative () utilized CuI-catalyzed azide-alkyne cycloaddition in a PEG-400/DMF solvent system, followed by extraction and column chromatography (70:30 ethyl acetate/hexane). Yield optimization may require adjusting catalyst loading (e.g., 1.0 g CuI in ) and reaction time (e.g., 12 hours). Post-synthesis purification via flash chromatography or recrystallization is critical to isolate the product .

Advanced: How can SHELXL be employed to refine crystallographic data for this compound?

Answer:

SHELXL is widely used for small-molecule refinement, particularly for handling high-resolution data or twinned crystals ( ). Key steps include:

- Data Preparation : Integrate diffraction data using OLEX2 ( ) and convert to .hkl format.

- Model Building : Assign atomic positions for Br, O, and N atoms first due to their higher electron density.

- Restraints : Apply geometric restraints for the benzyloxy group to mitigate thermal motion artifacts.

- Twinning : If twinning is detected (common in indole derivatives), use the TWIN and BASF commands in SHELXL to model twin domains.

- Validation : Analyze and values; a discrepancy >5% may indicate overfitting. For example, reported C–H···π and halogen···π interactions influencing crystal packing, which should be validated using Mercury or PLATON .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- and NMR : Confirm substitution patterns and purity. For instance, the benzyloxy group’s methylene protons typically resonate at δ 4.8–5.2 ppm, while aromatic protons appear between δ 6.8–7.5 ppm ().

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H] at m/z 427.0757 in ).

- TLC : Monitor reaction progress using 70:30 ethyl acetate/hexane (R ≈ 0.30) ().

- FTIR : Identify functional groups (e.g., C–Br stretch at ~550 cm) .

Advanced: How do substituents (benzyloxy, bromo) influence the electronic and conformational properties of the indole core?

Answer:

- Electronic Effects : The electron-withdrawing bromo group at C6 reduces electron density at C5/C7, directing electrophilic attacks to C2/C3. The benzyloxy group at C4 donates electron density via resonance, stabilizing adjacent positions.

- Conformational Analysis : X-ray studies (e.g., ) show that bulky substituents like benzyloxy induce dihedral angles between the indole ring and substituent (e.g., 86.97° for a tolyl group). Such steric effects can hinder π-π stacking but promote C–H···π or halogen···π interactions (e.g., Cl···π in ), impacting solid-state packing and solubility .

Basic: What purification strategies are effective for this compound?

Answer:

- Flash Chromatography : Use gradient elution (e.g., hexane → ethyl acetate) to separate by polarity. achieved 50% yield with a 70:30 ethyl acetate/hexane system.

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/petroleum ether in ) for crystal growth.

- Residual Solvent Removal : Post-purification, heat the product to 90°C under vacuum to eliminate traces of DMF () .

Advanced: How can synthetic challenges (e.g., low yield, byproducts) in bromo-indole chemistry be mitigated?

Answer: